molecular formula C5H4N2O3 B014596 5-Formyluracil CAS No. 1195-08-0

5-Formyluracil

Numéro de catalogue: B014596
Numéro CAS: 1195-08-0
Poids moléculaire: 140.10 g/mol
Clé InChI: OHAMXGZMZZWRCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Formyluracil (5fU) is an oxidized derivative of thymine, formed via the oxidation of the thymine methyl group by reactive oxygen species or ionizing radiation . It is a naturally occurring DNA lesion with dual roles: (1) as an epigenetic marker influencing gene expression and (2) as a mutagenic base that induces mismatches during replication. Structurally, 5fU replaces thymine’s methyl group with a formyl moiety (–CHO), conferring unique chemical reactivity and base-pairing properties. Its presence in genomic DNA has been linked to oxidative stress, aging, and cancer progression .

Key characteristics of 5fU include:

  • pKa values: The ionization of N-1 and N-3 in the uracil ring occurs at pH 6.8 and >11.2, respectively .
  • Reactivity: The aldehyde group enables selective reactions with amines, hydrazines, and thiols, forming stable adducts .
  • Mutagenicity: Misincorporation with guanine (5fU:G pair) during replication leads to T-to-C transitions .

Méthodes De Préparation

Traditional Preparation Method: Paraformaldehyde Oxidation

The conventional industrial synthesis of 5-formyluracil involves paraformaldehyde as the formylating agent under alkaline conditions. This method, while historically significant, faces challenges in yield and process complexity.

Reaction Mechanism and Procedure

The reaction begins with the methylolation of uracil using paraformaldehyde in an alkaline medium, followed by oxidation to introduce the formyl group. Key steps include:

  • Methylolation : Uracil reacts with paraformaldehyde in alkaline solution (e.g., NaOH or KOH) to form 5-hydroxymethyluracil.

  • Oxidation : The hydroxymethyl intermediate is oxidized to this compound using agents like hydrogen peroxide or potassium permanganate.

The overall reaction is represented as:

Uracil+ParaformaldehydeAlkaline Conditions5-HydroxymethyluracilOxidizing AgentThis compound\text{Uracil} + \text{Paraformaldehyde} \xrightarrow{\text{Alkaline Conditions}} \text{5-Hydroxymethyluracil} \xrightarrow{\text{Oxidizing Agent}} \text{this compound}

Limitations of the Traditional Method

  • Low Yield : Typical yields range from 55–60% , attributed to side reactions during oxidation.

  • Multi-Step Process : Requires sequential steps (methylolation, oxidation, filtration, washing), increasing production time and cost.

  • Sensitivity to Conditions : Yield depends heavily on temperature, alkali concentration, and paraformaldehyde stoichiometry .

Improved Method: Methanesulfonic Acid-Urotropine Approach

The patent CN103833645A introduces a streamlined method using methanesulfonic acid and urotropine (hexamethylenetetramine) to enhance yield and reduce operational complexity.

Synthetic Procedure

The method involves the following steps:

  • Reaction Setup : Uracil, methanesulfonic acid, and urotropine are combined in a reflux apparatus.

  • Reflux : The mixture is heated to 150–170°C for 35–68 hours , monitored by TLC for completion.

  • Work-Up :

    • Acid (e.g., HBr or HCl) and water are added to quench the reaction.

    • The product is extracted with organic solvents (e.g., isopropyl alcohol or acetone).

    • The organic layer is dried (anhydrous CuSO₄), concentrated, and recrystallized.

Key Reaction Parameters

ParameterRange or Condition
Uracil:Methanesulfonic Acid1:0.5–1:50 (molar ratio)
Uracil:Urotropine1:0.5–1:20 (molar ratio)
Reflux Temperature150–170°C
Reaction Time35–68 hours
Final pH Adjustment7.5–11 (using KOH/NaOH)

Advantages Over Traditional Methods

  • Higher Yield : Achieves 66.5–69.7% yield with HPLC purity >94% .

  • Simplified Workflow : Eliminates oxidation steps, reducing equipment and time requirements.

  • Cost-Effectiveness : Lower solvent consumption and fewer purification stages.

Comparative Analysis of Methods

Table 1: Method Comparison

ParameterTraditional MethodPatent Method
Formylating Agent ParaformaldehydeUrotropine
Catalyst/Solvent Alkaline solutionMethanesulfonic acid
Reaction Time 48–72 hours35–68 hours
Yield 55–60%66.5–69.7%
Purity (HPLC) 85–90%91.3–97.8%
Key Drawbacks Multi-step, low yieldLong reflux time

Experimental Validation and Case Studies

The patent provides three experimental cases to validate the method:

Table 2: Patent Examples Summary

ExampleUracil (g)Methanesulfonic Acid (g)Urotropine (g)Time (h)Yield (%)Purity (%)
14.629.246.934066.594.3
22.745.483.434167.491.3
310.3620.7219.433648.595.3

Notable Observations :

  • Higher urotropine ratios (Example 3) reduced yield, suggesting optimal stoichiometry is critical.

  • Purity consistently exceeded 90%, demonstrating robust isolation protocols.

Analyse Des Réactions Chimiques

Types de réactions : Le 5-Formyluracil subit diverses réactions chimiques, notamment :

    Oxydation : Une oxydation supplémentaire peut conduire à la formation de 5-carboxyuracile.

    Réduction : Les réactions de réduction peuvent convertir le this compound en thymine.

    Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe formyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

    Oxydation : Permanganate de potassium, trioxyde de chrome.

    Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

    Substitution : Nucléophiles tels que les amines ou les thiols.

Produits principaux :

    Oxydation : 5-Carboxyuracile.

    Réduction : Thymine.

    Substitution : Divers dérivés d’uracile substitués.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Applications De Recherche Scientifique

Genomic Research

Modification in DNA

5-Formyluracil is recognized as an important modification in genomic DNA, albeit present in low quantities. Its unique structure allows it to participate in base-pairing with guanine, which can lead to mutations during DNA replication. This property has significant implications for understanding genetic stability and mutation rates in various organisms .

Sequencing Techniques

Recent advancements have led to the development of sequencing methods that can detect this compound at single-base resolution. The Alkaline Modulated this compound Sequencing (AMfU-Seq) technique has been employed to profile its distribution within human thyroid carcinoma cells. This method enhances our understanding of 5fU's role in epigenetic modifications and its potential as a genomic marker .

Cancer Biology

Role in Tumorigenesis

Research indicates that the levels of this compound are elevated in certain cancerous tissues compared to adjacent normal tissues. This suggests that 5fU may serve as an epigenetic mark associated with tumorigenesis. Its reactive aldehyde group can cross-link with nearby proteins, potentially disrupting gene expression and replication processes, which are critical in cancer progression .

Potential as a Therapeutic Target

The unique properties of this compound also position it as a potential target for therapeutic interventions. By understanding how 5fU interacts with DNA and proteins, researchers may develop strategies to manipulate its effects, either by enhancing or inhibiting its function to influence cancer cell behavior .

Biomarker Development

Diagnostic Applications

The presence of elevated levels of this compound in tumor tissues opens avenues for its use as a biomarker for cancer diagnosis and prognosis. By quantifying 5fU levels in biological samples, clinicians may gain insights into tumor characteristics and patient outcomes .

Research Findings Table

Application AreaDescriptionKey Findings
Genomic ResearchModification in DNA leading to mutationsBase-pairs with guanine; detected using AMfU-Seq
Cancer BiologyElevated levels in tumors; potential role in tumorigenesisHigher content found in cancerous tissues; disrupts gene expression
Biomarker DevelopmentPotential use as a diagnostic markerElevated levels correlate with tumor presence; could aid prognosis

Mécanisme D'action

Le 5-Formyluracil exerce ses effets en interférant avec le métabolisme normal de l’ARN et de l’ADN. Il peut former des adduits avec l’ADN, conduisant à des mutations et des perturbations de l’expression génique. Le composé cible diverses voies moléculaires impliquées dans la réparation et la réplication de l’ADN, contribuant à ses propriétés mutagènes .

Composés similaires :

    5-Formylcytosine : Une autre base pyrimidique formylée trouvée dans l’ADN.

    5-Hydroxymethyluracil : Un dérivé hydroxylé de l’uracile.

    5-Carboxyuracile : Une forme oxydée du this compound.

Unicité : Le this compound est unique en raison de son rôle spécifique dans les modifications épigénétiques et de ses effets mutagènes potentiels. Contrairement à la 5-Formylcytosine, qui est principalement impliquée dans la régulation génique, le this compound est plus réactif et peut entraîner des dommages importants à l’ADN .

Comparaison Avec Des Composés Similaires

5fU belongs to a family of oxidized pyrimidines. Below, we compare its properties, detection methods, and biological roles with 5-formylcytosine (5fC) , 5-hydroxymethyluracil (5hmU) , and 5-carboxyuracil (5caU) .

Table 1: Structural and Functional Comparison

Compound Structure Formation Pathway Detection Methods Repair Enzymes Mutagenic Potential
5-Formyluracil Thymine + –CHO Thymine oxidation (ROS, γ-radiation) Biotin-Lys , Lyso-NINO , Wittig probes AlkA (E. coli) , TDG, MBD4 (human) High (T→C transitions)
5-Formylcytosine Cytosine + –CHO 5hmC oxidation via TET enzymes Amine/hydrazine probes TDG, MBD4 Low (epigenetic mark)
5-Hydroxymethyluracil Thymine + –CH2OH Thymine oxidation (KRuO4) Chemical oxidation to 5fU SMUG1 Low (stable pairing)
5-Carboxyuracil Thymine + –COOH Further oxidation of 5fU HRMS TDG, SMUG1 Moderate (repair-dependent)

Key Differences

Chemical Reactivity: 5fU’s aldehyde group enables fluorogenic labeling via benzimidazole formation (e.g., Lyso-NINO), whereas 5fC reacts preferentially with amines . 5caU (carboxyl group) exhibits stronger acidity (pKa 4.3) compared to 5fU (pKa 6.8), influencing its ionization and repair .

Mutagenicity: 5fU pairs with guanine, causing T→C mutations, while 5hmU pairs normally with adenine . 5caU is a poor replication substrate, leading to polymerase stalling .

Enzymatic Repair :

  • AlkA in E. coli excises 5fU with efficiency comparable to 7-methylguanine .
  • Human TDG and MBD4 process both 5fU and 5caU, but 5caU is a superior substrate .

Table 2: Detection Methods and Selectivity

Compound Probe/Reagent Selectivity Application Reference
5fU Biotin-Lys No cross-reactivity with 5fC/AP sites Genome-wide mapping , cell imaging
5fU Wittig reagents Ratiometric detection Quantification in γ-irradiated cells
5fC Bisulfite sequencing Converts 5fC to uracil Single-base resolution mapping
5hmU KRuO4 oxidation Converts 5hmU to 5fU Indirect detection via 5fU

Research Findings and Implications

Mutagenesis and Repair :

  • 5fU:G mispairs are recognized by MutS in E. coli with affinity similar to T:G mismatches, implicating mismatch repair pathways in 5fU correction .
  • In mammalian cells, 5fU induces toxicity by disrupting RNA/DNA metabolism, unlike 5hmU .

Genome-wide mapping using (2-benzimidazolyl)acetonitrile probes reveals 5fU’s distribution in mouse embryonic stem cells .

Detection Advances: Lyso-NINO enables fluorogenic labeling under physiological conditions (pH 7.0, 37°C), overcoming earlier limitations of harsh alkaline conditions . Wittig probes offer ratiometric detection, distinguishing 5fU from background signals in live cells .

Activité Biologique

5-Formyluracil (5-foU) is a significant nucleobase derivative of uracil, recognized for its potential mutagenic properties and its role in DNA damage and repair mechanisms. This article delves into the biological activity of 5-foU, exploring its formation, enzymatic interactions, mutagenicity, and implications in cellular processes.

Formation and Characteristics

This compound is primarily generated through the oxidative modification of thymine in DNA, often as a result of exposure to ionizing radiation or chemical oxidants. The process involves the formation of thymine hydroperoxides, which can decompose to yield 5-foU alongside other products such as 5-hydroxymethyluracil . Structurally, 5-foU can pair with adenine during DNA replication, but it also exhibits distinct base-pairing properties that can lead to misincorporation events.

Enzymatic Recognition and Repair Mechanisms

Research has demonstrated that human endonuclease III homolog (hNTH1) possesses DNA glycosylase/AP lyase activity specifically targeting 5-foU. This enzyme recognizes the lesion and facilitates its removal from DNA through a beta-elimination reaction. The efficiency of hNTH1 in cleaving DNA containing 5-foU is approximately one-quarter compared to its activity on other lesions such as thymine glycol .

Table 1: Enzymatic Activity of hNTH1 on Different Lesions

SubstrateSpecific Activity (nM/min/ng protein)
5-foU0.011
Thymine Glycol (Tg)0.045

This data indicates that while hNTH1 can effectively recognize and process 5-foU, its activity is less efficient compared to other substrates.

Mutagenicity and Cellular Impact

The mutagenic potential of 5-foU has been substantiated through various studies. For instance, when incorporated into plasmid DNA, 5-foU significantly increases mutation frequency compared to normal thymine-containing plasmids . It has been shown to direct the misincorporation of bases during DNA synthesis both in vitro and in vivo, leading to transitions and transversions that can compromise genomic integrity.

Case Study: Mutagenicity Assessment

In a study examining the effects of 5-formyl-2'-deoxyuridine (5-fodUrd), researchers found that its addition to bacterial cultures resulted in increased mutagenicity at specific loci. This suggests that the presence of 5-foU in DNA can lead to notable genetic alterations .

Repair Pathways Involving this compound

The repair mechanisms for clustered DNA lesions involving 5-foU are primarily mediated by the base excision repair (BER) pathway. Studies indicate that if an apurinic/apyrimidinic (AP) site is adjacent to a 5-foU lesion, the repair process may be influenced by the positioning of these sites relative to each other. Specifically, if the AP site is shifted relative to the lesion, short-patch BER is favored; conversely, precise alignment may switch the repair pathway to long-patch BER .

Table 2: Repair Pathway Dynamics

AP Site PositionRepair PathwayEnzyme Involvement
ShiftedShort-patch BERhAPE1
AlignedLong-patch BERhPCNA, DNA polymerase lambda

Q & A

Basic Research Questions

Q. What are the primary experimental methods for detecting 5-formyluracil in DNA, and how do they address selectivity against structurally similar modifications like 5-formylcytosine (5fC)?

  • Methodology : Fluorogenic labelling using biotinylated o-phenylenediamine tethered to naphthalimide enables selective detection under physiological conditions. This reagent reacts specifically with 5fU, forming a benzimidazole complex that "switches on" fluorescence (λex: 439 nm, λem: 530 nm), while avoiding interference from 5fC or abasic sites. Reverse-phase HPLC and PAGE analysis confirm specificity .

Q. How is this compound generated in DNA, and what are the key chemical pathways involved?

  • Mechanism : 5fU arises primarily from thymine oxidation via reactive oxygen species (ROS) or ionizing radiation. For example, γ-irradiation (e.g., 60Co at 1044 Gy) induces thymine methyl group oxidation to 5fU, detectable in human cells like HeLa . Alternative pathways include enzymatic oxidation of 5-hydroxymethyluracil (5hmU) by TET enzymes during epigenetic regulation .

Q. What are the biological implications of 5fU in genomic DNA?

  • Functional Role : 5fU acts as both an oxidative lesion (causing replication errors) and an epigenetic mark. It disrupts DNA-protein interactions (e.g., AP-1 transcription factor binding) and induces T→G transversions during replication. Elevated 5fU levels correlate with cancer progression, suggesting potential as a biomarker .

Advanced Research Questions

Q. How can researchers resolve contradictions in 5fU detection data caused by cross-reactivity with abasic sites or other aldehydes?

  • Analytical Strategy : Use dual validation methods:

  • Fluorogenic labelling : Confirm specificity via primer extension assays. For example, Bsu DNA polymerase stalls at 5fU sites labelled with Biotin-Lys, generating a replication "roadblock" detectable by PAGE .
  • Mass spectrometry : LC-MS/MS analysis of digested DNA identifies Biotin-LysU adducts, distinguishing 5fU from lipid peroxidation-derived aldehydes .

Q. What experimental designs optimize 5fU enrichment for epigenomic mapping in complex biological samples?

  • Protocol :

Biotinylation : Treat DNA with Biotin-Lys reagent (50 mM PS buffer, pH 7.0, 37°C, 6 h).

Enrichment : Use streptavidin-coated magnetic beads to pull down 5fU-containing fragments.

Quantification : qPCR shows 101-fold enrichment for single-stranded DNA and 73-fold for double-stranded DNA. Control for 5fC interference by parallel enrichment with ODN-SS-fC .

Q. How does 5fU influence DNA polymerase fidelity, and what are the implications for mutagenesis studies?

  • Replication Analysis : Primer extension assays with Klenow fragment or Bsu polymerase reveal that 5fU promotes misincorporation of dCMP (leading to T→G transversions) at rates independent of 3'→5' exonuclease activity. Sequence context and polymerase type (e.g., Pyrococcus furiosus vs. Thermus thermophilus) significantly affect error frequency .

Q. What advanced imaging techniques enable in situ detection of 5fU in live cells?

  • Imaging Protocol :

  • Labelling : Incubate γ-irradiated cells with Biotin-Lys (10 μM, 4 h).
  • Detection : Confocal microscopy (λex: 488 nm, λem: 500–600 nm) visualizes green fluorescence in DNA damage foci. Validate with MALDI-TOF to confirm 5fU-Biotin-LysU adducts .

Q. Methodological Challenges and Solutions

Q. Why do some fluorogenic probes fail to detect 5fU in cellular environments, and how can this be mitigated?

  • Limitation : Early probes (e.g., bis(4,5-dimethoxyanilin-2-yl) disulfide) require non-physiological conditions (100 mM NaOH) or lack cell permeability.
  • Solution : Use hydrophilic reagents like Biotin-Lys with polyethylene glycol linkers, enhancing solubility and reducing steric hindrance. Validate with γ-irradiated cell models .

Q. How can researchers quantify low-abundance 5fU in normal tissues without amplification bias?

  • Sensitive Detection : Combine click chemistry (azide-alkyne cycloaddition) with 5fU derivatives. For example, 5fU-triphenylphosphonium conjugates enable mitochondria-specific imaging in stem cells, detectable at sub-nanomolar levels via aggregation-induced emission (AIE) probes .

Propriétés

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAMXGZMZZWRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922994
Record name 2,4-Dihydroxypyrimidine-5-carbaldehyde
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Molecular Weight

140.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1195-08-0
Record name 5-Formyluracil
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Synthesis routes and methods

Procedure details

5-formyl-2′-deoxyuridine prepared according to Mertes and Shipchandler, J. Heterocyclic Chem. 1, 751 (1970). 5-hydroxymethyluricil (1 mmol) dissolved in 20 ml dimethylsulfonate was heated at 100° C. with manganese dioxide (2.5 mmol) for 15 minutes. The solvent was evaporated at reduced pressure. The residue was taken up in hot ethanol and recrystallized from ethanol to yield 5-formyluracil, 5-formyluracil (0.10 g) was silylated and dissolved in dry acetonitrile (2.5 ml). 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl chloride (Bhat, Syn. Proc. in Nucleic Acid Chem., Vol. I, p. 521 (1968) (0.22 g) and molecular sieves (0.2 g) were added, and the mixture stirred at 25° C. for 40 hours under anhydrous conditions. The mixture was filtered and evaporated. The resulting oil was treated with anhydrous ethanol (2 ml) and chromatographed on silica gel to obtain the partially pure anomer which was recrystallized from ethanol (M.P. 195-196° C.) The toluoyl groups were removed by reaction of the product in methanol benzene, with sodium methoxide. The mixture was neutralized with Dowex 50 (H+). 5-formyl-2′-deoxyuridine was recrystallized from ethanol M.P. 175-176° C.
Name
5-formyl-2′-deoxyuridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-hydroxymethyluricil
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Formyluracil
5-Formyluracil
5-Formyluracil

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